![molecular formula C31H32N2O9 B13428415 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428415.png)
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It serves as a crucial building block in the synthesis of antiviral drugs, particularly those targeting RNA viruses like hepatitis C and HIV. The compound’s unique structure and pharmacological properties make it an indispensable component in the development of novel therapeutics against these diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-5-methoxyuridine typically involves the protection of the hydroxyl groups of uridine, followed by the introduction of the 5-methoxy group. The reaction conditions often include the use of dimethoxytrityl chloride (DMT-Cl) as a protecting group reagent and methanol as a solvent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the protecting groups .
Industrial Production Methods
Industrial production of 5’-O-DMT-5-methoxyuridine involves large-scale synthesis using automated synthesizersThe use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-DMT-5-methoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5’-O-DMT-5-methoxyuracil.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-methoxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include 5’-O-DMT-5-methoxyuracil, dihydro-5’-O-DMT-5-methoxyuridine, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
5’-O-DMT-5-methoxyuridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex nucleoside analogs.
Biology: The compound is employed in the study of RNA modifications and their effects on gene expression.
Medicine: It plays a crucial role in the development of antiviral drugs targeting RNA viruses like hepatitis C and HIV.
Industry: The compound is used in the production of nucleic acid-based therapeutics and diagnostic tools .
Mécanisme D'action
The mechanism of action of 5’-O-DMT-5-methoxyuridine involves its incorporation into RNA molecules, where it can interfere with the normal function of the RNA. This interference can inhibit the replication of RNA viruses, making the compound an effective antiviral agent. The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxyuridine: An analog of uridine used in the synthesis of other nucleoside analogs.
5-Methoxyuridine-5’-Triphosphate: A modified nucleotide used in mRNA synthesis to reduce immunogenicity.
5-MeO-DMT: A tryptamine derivative with unique pharmacological properties.
Uniqueness
5’-O-DMT-5-methoxyuridine is unique due to its dual functionality as both a protected nucleoside and a modified nucleoside. This dual functionality allows it to be used in a wide range of applications, from the synthesis of complex nucleoside analogs to the development of antiviral drugs. Its unique structure also provides enhanced stability and specificity in biochemical reactions .
Propriétés
Formule moléculaire |
C31H32N2O9 |
|---|---|
Poids moléculaire |
576.6 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O9/c1-38-22-13-9-20(10-14-22)31(19-7-5-4-6-8-19,21-11-15-23(39-2)16-12-21)41-18-25-26(34)27(35)29(42-25)33-17-24(40-3)28(36)32-30(33)37/h4-17,25-27,29,34-35H,18H2,1-3H3,(H,32,36,37)/t25-,26-,27-,29-/m1/s1 |
Clé InChI |
OMWYOBFFQLGIKG-LTGLEFCMSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)OC)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



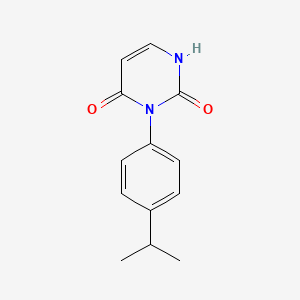

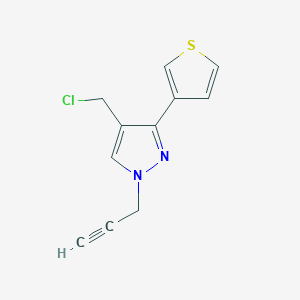
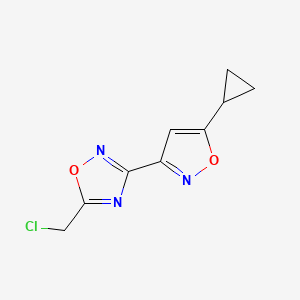
![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)

![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
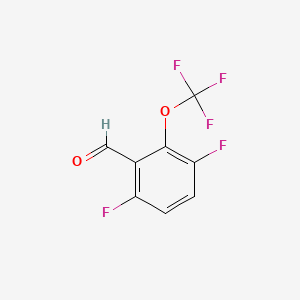

![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)
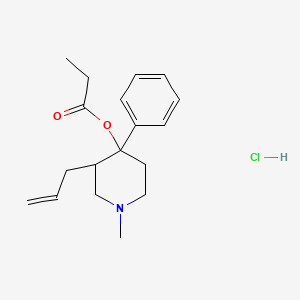
![8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)
